4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine
Description
Chemical Structure and Properties
4-(5-Methyl-4H-[1,2,4]triazol-3-yl)phenylamine (CAS: 518065-43-5) is a triazole derivative with a molecular formula of C₉H₁₀N₄ and a molecular weight of 174.202 g/mol . The compound features a 1,2,4-triazole ring substituted with a methyl group at the 5-position and an aniline group at the 3-position. Key physicochemical properties include:
- LogP (partition coefficient): 1.25, indicating moderate lipophilicity.
- Melting point: Not explicitly provided, but analogous triazoles typically exhibit melting points in the range of 150–250°C.
The compound’s structure is optimized for interactions with biological targets due to the aromatic triazole core and the aniline moiety, which may participate in π-π stacking and hydrogen bonding .
Properties
IUPAC Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCYWHMUTPKZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651040 | |
| Record name | 4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518065-43-5 | |
| Record name | 4-(3-Methyl-1H-1,2,4-triazol-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518065-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-methyl-1H-1,2,4-triazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Azide Coupling and Curtius Rearrangement Approach
A prominent method involves the generation of an acyl azide intermediate, which undergoes Curtius rearrangement to form an isocyanate that subsequently reacts with aniline derivatives to yield the phenylamine-substituted triazole.
- Step 1: Preparation of Acyl Azide Intermediate
Starting from a suitable triazole-thione precursor, regioselective S-alkylation with chloroacetate esters produces esters that can be converted into hydrazides by treatment with hydrazine hydrate. - Step 2: Formation of Acyl Azide
The hydrazide is nitrosated using sodium nitrite and hydrochloric acid to generate the acyl azide in situ. - Step 3: Curtius Rearrangement and Coupling
Upon heating in a non-polar solvent like benzene, the acyl azide undergoes Curtius rearrangement to form an isocyanate intermediate. This isocyanate then reacts with aniline or substituted aniline derivatives to form urea or amide derivatives, effectively attaching the phenylamine moiety to the triazole ring (Scheme 3 in the referenced study).
This method is advantageous for its one-pot synthesis capability and reduction of racemization during amino acid coupling, though it requires careful control of reaction conditions to optimize yields.
S-Alkylation and Hydrazinolysis
- S-Alkylation
The triazole-thione precursor undergoes S-alkylation with ethyl chloroacetate in the presence of triethylamine under reflux conditions to yield ethyl ester derivatives. - Hydrazinolysis
These esters are then treated with hydrazine hydrate to form hydrazide intermediates, which serve as key precursors for subsequent azide formation and coupling reactions.
Direct Coupling with Amines
In some cases, the isocyanate intermediate formed from Curtius rearrangement can directly react with secondary amines to form amide derivatives or with methanol to form carbamic acid derivatives, providing a versatile platform for structural diversification around the triazole core.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|
| S-Alkylation | Ethyl chloroacetate, triethylamine, reflux | Ethyl ester derivative | ~88 | Reaction monitored by TLC |
| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | Hydrazide intermediate | ~94 | Crystallization from aqueous ethanol |
| Nitrosation (Azide formation) | NaNO2, HCl, cold conditions | Acyl azide | Moderate | In situ generation |
| Curtius Rearrangement | Heating in benzene | Isocyanate intermediate | - | Followed by immediate coupling |
| Coupling with Aniline | Aniline derivatives, room temp to reflux | Urea or amide derivatives | Moderate | Product depends on amine type |
Analytical Characterization
The structural confirmation of intermediates and final products is performed using:
- Nuclear Magnetic Resonance (NMR) : ^1H-NMR and ^13C-NMR to identify characteristic signals of triazole and phenylamine protons. For example, NH signals appear around δ 8.4–10 ppm, aromatic protons near δ 7.0–7.6 ppm, and methyl groups on triazole at δ ~2.3 ppm.
- Infrared Spectroscopy (IR) : Identification of functional groups such as NH, C=O, and C=S stretches.
- Mass Spectrometry (MS) : Confirmation of molecular weight and fragmentation patterns.
- Elemental Analysis : Verification of compound purity and composition.
Summary Table of Key Intermediates and Products
Research Findings and Applications
- The synthetic methods provide a versatile platform to generate a variety of 1,2,4-triazole derivatives substituted with phenylamine groups, which are important in medicinal chemistry and agrochemical industries.
- The Curtius rearrangement-based approach is efficient in minimizing racemization during coupling, which is crucial for maintaining stereochemical integrity in biologically active compounds.
- Antimicrobial screening of related triazole derivatives showed selective activity against bacterial and fungal strains, indicating potential for further pharmaceutical development.
- The described methods allow structural modifications at multiple positions, facilitating the design of compounds with tailored biological activities.
Chemical Reactions Analysis
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. For example, it has been shown to inhibit enzymes like α-glucosidase, which is a target for the treatment of Type 2 Diabetes Mellitus . The compound’s interaction with these targets disrupts normal cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of 4-(5-methyl-4H-[1,2,4]triazol-3-yl)phenylamine with structurally related compounds:
Structural and Substituent Variations
Key Observations:
- Electron-Withdrawing Groups: Compounds with halogenated substituents (e.g., Cl, F in ) exhibit increased lipophilicity (higher LogP) and enhanced metabolic stability compared to the methyl-substituted target compound .
- Hydrogen-Bonding Capacity: The pyridinyl group in adds hydrogen-bond acceptor sites, which may enhance target interactions compared to the methyl group in the target compound .
Physicochemical Properties
Analysis:
Biological Activity
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring and an amine group, which are significant in influencing its biological activity. The molecular formula is , with a molecular weight of approximately 188.23 g/mol.
Antioxidant Activity
Research indicates that compounds containing triazole rings often exhibit antioxidant properties. In vitro studies have shown that derivatives of triazole can scavenge free radicals effectively. For instance, the compound demonstrated notable radical-scavenging activity, which is crucial for preventing oxidative stress-related cellular damage .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies revealed that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For example, it was observed that at specific concentrations, the compound decreased cell viability in prostate cancer cell lines (PC-3 and DU145) significantly compared to control groups .
| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |
|---|---|---|---|
| PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
The mechanism behind this selective toxicity may involve the induction of apoptosis through pathways that affect mitochondrial function and DNA integrity .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It has been reported to inhibit certain enzymes involved in cancer progression.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .
Case Studies
Several studies have highlighted the potential therapeutic applications of triazole derivatives including this compound:
- Prostate Cancer Study : A study focusing on prostate cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .
- Oxidative Stress Model : In models simulating oxidative stress, the compound exhibited strong protective effects against oxidative damage in cultured cells, suggesting its potential as an antioxidant therapeutic agent .
Q & A
Q. What are the standard synthetic routes for preparing 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine?
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4-amino-5-methyl-4H-[1,2,4]triazole-3-thiol with a chloroacetamide intermediate under reflux in ethanol, catalyzed by triethylamine. The reaction mixture is purified via recrystallization from ethanol-DMF mixtures to yield the final product . Key parameters include temperature control (20–25°C during reagent addition) and stoichiometric ratios to minimize side reactions.
Q. How can crystallographic data for this compound be obtained and refined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using synchrotron or laboratory X-ray sources, and refinement is carried out using SHELXL . For initial structure solution, SHELXS or SHELXD can resolve phase problems, particularly for small molecules. Hydrogen bonding and π-π stacking interactions should be analyzed using Olex2 or Mercury.
Q. What spectroscopic techniques are used to confirm the structure of this triazole derivative?
Q. How should researchers handle hazardous byproducts generated during synthesis?
Waste containing sulfur or nitrogenous byproducts must be segregated and stored in labeled containers. Collaborate with certified waste management companies for neutralization and disposal to comply with environmental regulations .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound under microwave conditions?
Microwave-assisted synthesis reduces reaction times from hours to minutes. Use ethanol as a solvent, 100–120°C, and 300 W irradiation. Triethylamine (1.2 equiv.) enhances nucleophilicity. Yields >85% are achievable with this method, compared to 60–70% via conventional reflux .
Q. How can structure-activity relationship (SAR) studies be designed for triazole-based analogs?
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the phenyl ring to modulate electronic effects.
- Biological Assays : Test xanthine oxidase (XO) inhibition using UV-vis spectroscopy (uric acid formation at 295 nm) .
- Computational Modeling : Use PASS Online® to predict bioactivity and SwissADME for pharmacokinetic properties .
Q. How to resolve contradictions in spectroscopic data for structurally similar triazole derivatives?
Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. For example, triazole-thione/thiol tautomers require analysis in multiple solvents (DMSO vs. CDCl3). X-ray crystallography provides definitive structural validation .
Q. What advanced methods are used to study blood-brain barrier (BBB) penetration of this compound?
Calculate logBB values using the equation:
Experimental validation involves in situ brain perfusion assays in rodent models. A logBB > 0.3 indicates favorable BBB penetration .
Q. How to refine crystallographic data for twinned crystals of this compound?
Use SHELXL with the TWIN/BASF commands. Define the twin law (e.g., -h, -k, -l for merohedral twinning) and refine the twin fraction iteratively. High-resolution data (d ≤ 0.8 Å) improves reliability .
Q. What computational approaches predict the antioxidant potential of this compound?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps and bond dissociation energies (BDE) for N-H bonds. Correlate results with experimental DPPH/ABTS radical scavenging assays. A lower BDE (<85 kcal/mol) suggests higher antioxidant activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
